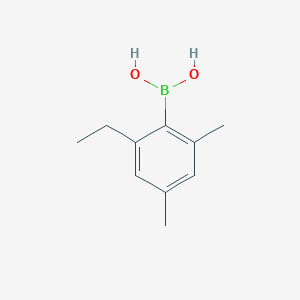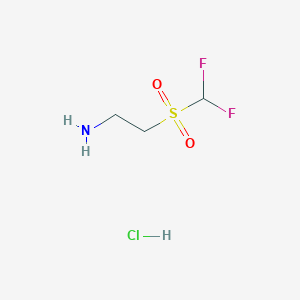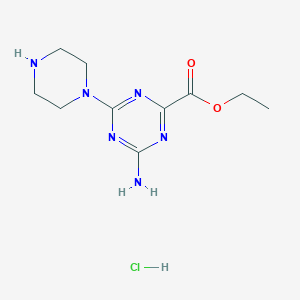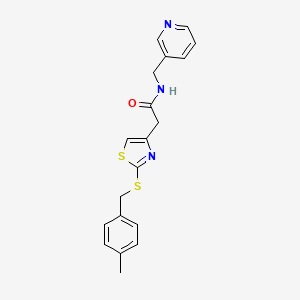![molecular formula C17H13ClN2O2S2 B2916296 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 866136-51-8](/img/structure/B2916296.png)
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone” is an organosulfur compound. It is a sulfone, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . The central sulfur atom in the sulfonyl group is hexavalent and is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms .
Synthesis Analysis
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They participate in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt . They can also be employed in polyetherification reactions .Molecular Structure Analysis
The molecular structure of sulfones features the sulfonyl functional group. The central sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms . The molecular weight of a similar compound, 4-Chlorophenyl phenyl sulfone, is 252.72 .Chemical Reactions Analysis
Sulfones are relatively inert chemically and are able to resist decomposition at elevated temperatures . They can be used as a temporary modulator of chemical reactivity, facilitating a variety of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfones can vary. For instance, 4-Chlorophenyl phenyl sulfone, a similar compound, has a melting point of 90-94 °C and is soluble in acetone, benzene, dioxane, hexane, and isopropanol .Wissenschaftliche Forschungsanwendungen
Transparent Aromatic Polyimides
In a study by Tapaswi et al. (2015), 2,2′-Bis(thiophenyl)benzidine (BTPB) and 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB) were synthesized, leading to the creation of transparent polyimides with high refractive indices and good thermomechanical stabilities. These compounds show potential for use in applications requiring transparent materials with high refractive indices, such as optical devices (Tapaswi et al., 2015).
Heterocycle Synthesis
Shibuya (1984) explored the reaction of certain compounds to create a variety of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This research is significant in the field of organic chemistry, especially for the synthesis of complex organic compounds (Shibuya, 1984).
Molecular Structure Analysis
Adamovich et al. (2017) conducted a study to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound closely related to 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone. This study contributes to understanding the molecular architecture of biologically active compounds (Adamovich et al., 2017).
Cytotoxic Activity Analysis
Stolarczyk et al. (2018) investigated the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, including a compound structurally similar to the one . Their research provides insights into the potential medical applications of these compounds, particularly in cancer treatment (Stolarczyk et al., 2018).
Polymer Synthesis and Properties
Yan et al. (2005) synthesized polyimides from bis(dicarboxylphenylthio)diphenyl sulfone dianhydrides, demonstrating the potential of sulfur-containing aromatic PIs in various industrial applications due to their good solubility and thermal stability (Yan et al., 2005).
Safety and Hazards
The safety data sheet for Bis(4-chlorophenyl) sulfone, a related compound, indicates that it may form combustible dust concentrations in air and causes serious eye irritation. Precautionary measures include washing hands and face thoroughly after handling, wearing eye/face protection, and storing in a well-ventilated place with a tightly closed container .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLGRQKYQPMBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)
![1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)



![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)


![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)